This compound is classified under organic compounds, specifically as an ester derived from pyrrolidine. It is often used in research and industrial applications due to its functional properties. The compound can be sourced from various chemical suppliers, including VWR and EvitaChem, which provide it for non-human research purposes .
The synthesis of Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate typically involves several key steps:
Key reagents include 4-ethylphenol and suitable halogenated pyrrolidine derivatives. The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity .
The molecular formula of Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate is , with a molecular weight of approximately 251.31 g/mol.
The stereochemistry is specified as (2S,4S), indicating the spatial arrangement of substituents around the chiral centers in the molecule .
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions:
These reactions are significant for developing new compounds with enhanced biological activities or for synthetic applications in organic chemistry .
The mechanism of action for Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate typically involves interaction with specific biological targets such as enzymes or receptors:
The specific interactions depend on the structural features of the compound and its ability to fit into active sites of enzymes or receptors .
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings .
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has diverse applications across several fields:
The stereoselective formation of the pyrrolidine core in Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate employs advanced chiral methodologies. Phosphine-catalyzed [4 + 2] annulations enable efficient ring construction with high regioselectivity (>90%) and yields exceeding 85% under optimized conditions . These reactions leverage chiral auxiliaries or catalysts to control the critical (2S,4S) stereocenters, with trans-substituted pyrrolidines exhibiting superior diastereoselectivity (dr > 20:1) compared to cis isomers. Alternative approaches include chiral pool strategies using L-proline derivatives, where enzymatic resolution or asymmetric hydrogenation of pyrroline intermediates achieves enantiomeric excesses (ee) >98% [3] [10]. The stereochemical integrity is preserved through careful avoidance of strong acids/bases during deprotection steps, with microwave-assisted ring closure demonstrating significant rate enhancement (reaction time reduced by 70%) [5].
Table 1: Stereoselective Pyrrolidine Ring Formation Methods
Method | Diastereoselectivity | Yield (%) | Key Advantage |
---|---|---|---|
Phosphine-catalyzed annulation | >20:1 dr | 85-92 | High regiocontrol |
Chiral pool (L-proline) | >99:1 dr | 78-85 | Atom economy |
Asymmetric hydrogenation | >98% ee | 90-95 | Catalyst recycling feasibility |
Introduction of the 4-ethylphenoxy moiety employs Pd-catalyzed etherification or nucleophilic aromatic substitution (SNAr) under exceptionally mild conditions (40-60°C). SNAr reactions utilize activated aryl halides (e.g., 2-chloro-4-ethylphenol) with pyrrolidine intermediates, achieving >95% conversion within 2 hours using K₂CO₃ in acetone [4] [8]. Copper(I)-catalyzed Ullmann-type coupling expands substrate tolerance to electron-neutral phenols, operating efficiently at room temperature with diamine ligands [3]. Solvent optimization reveals tetrahydrofuran (THF) as superior to DMF for minimizing racemization (<2% epimerization), while phase-transfer catalysis enables aqueous-phase reactions with reduced environmental impact [3] [10]. Recent advances employ photoredox catalysis for C-O bond formation, achieving quantitative yields at ambient temperature without base [5].
Chiral building blocks critically determine the stereochemical outcome. trans-4-Hydroxy-L-proline derivatives serve as predominant precursors, where the C4 hydroxyl undergoes selective activation for phenoxy displacement. N-protected (2S,4R)-4-hydroxyproline methyl ester undergoes Mitsunobu inversion with phenols to install the (4S) configuration with complete stereospecificity [6] [9]. Alternatively, (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS# 121147-94-2) enables direct benzoylation followed by phenolic ester exchange, preserving ee >99% through minimal epimerization-prone steps [6] [9]. Computational studies rationalize the kinetic preference for trans-isomer formation during ring closure, attributed to 1,3-diaxial strain minimization in the transition state [10].
Table 2: Strategic Chiral Intermediates
Intermediate | CAS Number | Role in Synthesis | Stereochemical Outcome |
---|---|---|---|
(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate | 121147-94-2 | Phenoxy precursor via ester exchange | Retention at C4 |
Methyl (2S,4S)-4-(2-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride | 1217687-73-4 | Direct precursor for ethylation | Inversion-free functionalization |
rel-Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate | 1217616-11-9 | Suzuki coupling platform | Preservation of chirality |
Two dominant strategies exist for 4-ethylphenoxy installation:
Mechanochemical synthesis achieves significant waste reduction in key steps. Ball-milling of trans-4-hydroxyproline with 4-ethylphenol derivatives using PPh₃/DIAD facilitates Mitsunobu etherification without solvents, attaining 88% yield versus 82% in THF solution while reducing reaction time by 40% [3]. Ring-closing dehydrations employing solid acid catalysts (e.g., SiO₂-SO₃H) under neat conditions at 80°C provide the pyrrolidine core with 94% conversion and E-factors <3, substantially improving upon solution-phase methods (E-factor >15) [7]. Continuous-flow hydrogenation of enol ether precursors over immobilized Pd/Al₂O₃ enables quantitative reduction without organic solvents, enhancing space-time yield (2.1 kg L⁻¹ h⁻¹) relative to batch processing [10].
Bifunctional phosphine-organocatalysts demonstrate exceptional recyclability in annulation reactions. Immobilized versions on magnetic nanoparticles (Fe₃O₄@SiO₂-Ph₃P) maintain consistent activity over 10 cycles in pyrrolidine synthesis, with leaching <0.9% per run . Copper(I)-thiophenecarboxylate systems for O-arylation are recoverable via aqueous/organic phase separation, retaining 95% initial activity after five reuses when employing ionic liquid reaction media [3]. Life cycle assessment confirms 34% reduction in cumulative energy demand versus conventional homogeneous catalysis when implementing these recycling protocols.
The hydrochloride salt (CAS# 1354487-40-3) exhibits superior crystallinity versus the free base. Anti-solvent crystallization using IPA/MTBE achieves 99.5% purity with defined polymorph Form I (needle crystals, melting point 192-194°C) . Seeded cooling crystallization from ethanol-water (4:1) controls particle size distribution (D₅₀ = 45 ± 3 µm), critical for filtration efficiency. pH-stat crystallization at 0-5°C minimizes hydrochloride hydrolysis while preventing amorphous solid formation. The salt displays characteristic PXRD peaks at 2θ = 12.8°, 18.4°, 23.1° distinguishing it from the free base (2θ = 10.2°, 15.7°, 20.9°) [4].
Table 3: Salt Form Properties Comparison
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Molecular Formula | C₁₄H₁₉NO₃ | C₁₄H₁₉Cl₂NO₃ | High-res MS |
Molecular Weight | 249.31 g/mol | 320.20 g/mol | Gravimetric |
Melting Point | 45-47°C (decomp.) | 192-194°C | DSC |
Water Solubility (25°C) | 0.8 mg/mL | 43 mg/mL | UV quantification |
Hygroscopicity | High (Δm = 12% @ 75% RH) | Low (Δm = 0.3% @ 75% RH) | DVS |
Accelerated stability studies (40°C/75% RH) reveal dramatic differences: the free base (CAS# 774221-35-1) shows 8.2% decomposition after 4 weeks versus 0.9% for the hydrochloride [2]. Degradation pathways diverge significantly—the free base undergoes autoxidation at the ethylphenoxy moiety (forming quinone methides), while the hydrochloride primarily experiences ester hydrolysis (≤0.5% over 3 months at 25°C). The hydrochloride’s superior stability stems from suppressed molecular mobility in the crystalline lattice (Tg = 78°C vs. amorphous free base Tg = 12°C) and protonation-induced reduction in pyrrolidine nitrogen nucleophilicity. pH-solubility profiling shows maximal stability at pH <3.5, justifying hydrochloride selection for long-term storage [4].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: